molecular formula C24H23N5O3S2 B2462053 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892739-49-0

3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2462053
M. Wt: 493.6
InChI Key: LPKXFZLUBQDKTE-UHFFFAOYSA-N
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Description

3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Serotonin 5-HT6 Receptor Antagonists

Compounds within the same family as 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been explored for their ability to act as potent and selective serotonin 5-HT6 receptor antagonists. This research avenue is significant due to the potential therapeutic applications in treating various central nervous system disorders. For instance, Ivachtchenko et al. (2010) synthesized a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their 5-HT6 receptor binding affinity and selectivity, identifying compounds with notable activity and high selectivity towards the 5-HT6 receptor (Ivachtchenko et al., 2010).

Herbicidal Activity

Another area of application for similar compounds includes their herbicidal properties. Moran (2003) demonstrated that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for the compound , particularly in weed management strategies (Moran, 2003).

Kinase Inhibition for Anticancer Activity

The compound and its derivatives have been implicated in the inhibition of kinases, such as Aurora-A kinase, which is crucial for cell cycle progression and has been targeted for anticancer therapies. Shaaban et al. (2011) developed a one-pot synthesis method for pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, evaluating them as Aurora-A kinase inhibitors. Some synthesized compounds exhibited cytotoxic activity comparable to that of Doxorubicin, indicating their potential as antitumor agents (Shaaban et al., 2011).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-15(2)17-6-10-19(11-7-17)34(30,31)24-23-26-22(21-20(12-13-33-21)29(23)28-27-24)25-14-16-4-8-18(32-3)9-5-16/h4-13,15H,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXFZLUBQDKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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